2-Amino-4-methyl-1,3-thiazole-5-sulfonamide

Descripción general

Descripción

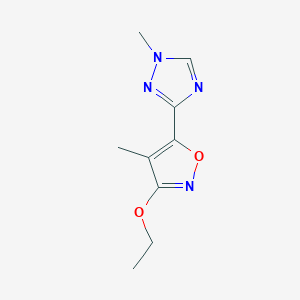

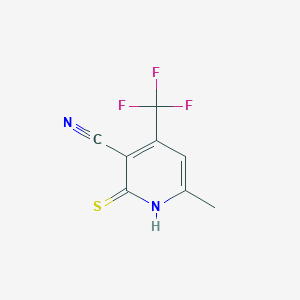

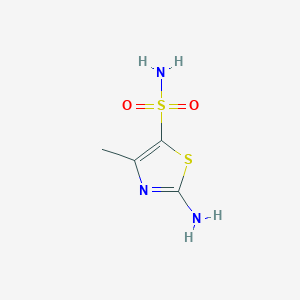

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name this compound . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .

Molecular Structure Analysis

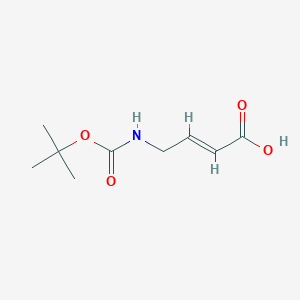

The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .Aplicaciones Científicas De Investigación

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including 2-amino-4-methyl-1,3-thiazole-5-sulfonamide, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety is integral to many clinically used drugs, serving as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Novel drugs that incorporate sulfonamides, such as apricoxib and pazopanib, demonstrate significant antitumor activity, with patents focusing on sulfonamide CAIs for antiglaucoma treatments or targeting tumor-associated isoforms CA IX/XII for anticancer applications. The need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools remains high, emphasizing the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).

Sulfonamide Inhibitors and Their Therapeutic Applications

Sulfonamide compounds, including this compound, are recognized for their significance as synthetic bacteriostatic antibiotics and have found extensive use in treating bacterial infections and diseases caused by other microorganisms. Beyond their historical role as antibacterial agents, sulfonamides are utilized in a variety of therapeutic areas including as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This highlights the versatility and continued importance of sulfonamides in drug discovery and development for a range of conditions, from cancer and glaucoma to inflammation and dandruff (Gulcin & Taslimi, 2018).

Diverse Biological Activities of Sulfonamide Derivatives

The development and modification of sulfonamide derivatives, including this compound, have unveiled a wide range of medicinal applications, showcasing their large development value. These derivatives have been explored as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents, among others. The active research in this area suggests a bright future for the rational design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity. This underscores the potential for extending new medicinal applications for sulfonamide compounds (He Shichao et al., 2016).

Safety and Hazards

Direcciones Futuras

2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it disrupts the formation of peptidoglycan, leading to a weakened bacterial cell wall . The downstream effect of this is the potential lysis of the bacterial cell due to osmotic pressure .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is the potential death of bacterial cells . By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, which can lead to cell lysis . This makes it a potential candidate for antibacterial therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also impact the compound’s absorption and metabolism .

Propiedades

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPALZDBVQINZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)